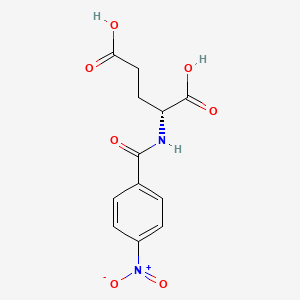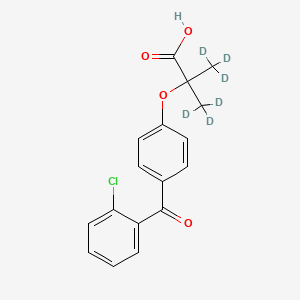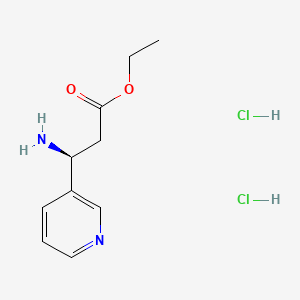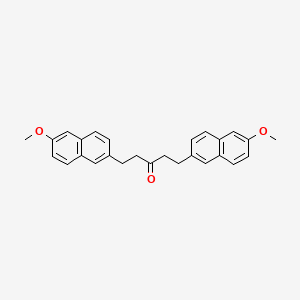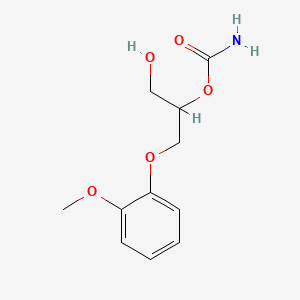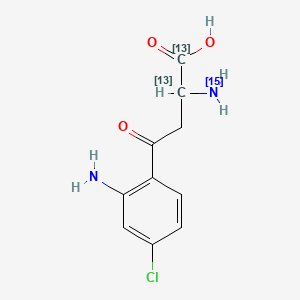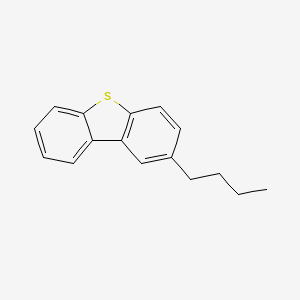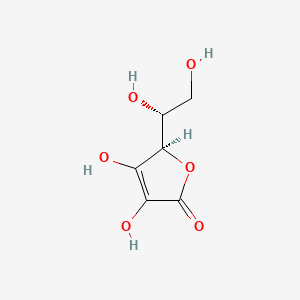
Erythorbic acid
Vue d'ensemble
Description
Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C) . It is widely used as an antioxidant in processed foods and is denoted by the E number E315 .
Synthesis Analysis
This compound is synthesized by a reaction between methyl 2-keto-D-gluconate and sodium methoxide. It can also be synthesized from sucrose or by strains of Penicillium that have been selected for this feature .Molecular Structure Analysis
The molecular formula of this compound is C6H8O6. It has an average mass of 176.124 Da and a monoisotopic mass of 176.032089 Da .Chemical Reactions Analysis
This compound acts as an oxygen scavenger that reacts with oxygen to reduce the oxygen content in food. This antioxidative mechanism is similar to that of sodium erythorbate and ascorbic acid .Physical And Chemical Properties Analysis
This compound is a white to slightly yellow crystalline solid which darkens gradually on exposure to light. It is soluble in water (40 g in 100 mL water at 25 °C), alcohol, and pyridine. It is moderately soluble in acetone and slightly soluble in glycerol .Applications De Recherche Scientifique
Enhancement of Iron Absorption : Erythorbic acid significantly enhances iron absorption from iron-fortified meals, potentially more effectively than ascorbic acid. This could be important in improving iron bioavailability in diets containing foods preserved with this compound, despite its lack of antiscorbutic activity (Fidler et al., 2004).
Production Technology : There's ongoing research on the production technologies of this compound and its sodium salt, addressing the main problems and solutions in the domestic production process (Liu Zhong-bing, 2008).
Vitamin C Metabolism : Studies on young women show that this compound and ascorbic acid are rapidly absorbed with little interaction, and this compound clears from the body more rapidly than ascorbic acid. Prolonged ingestion of this compound does not appear to adversely affect vitamin C status (Sauberlich et al., 1996).
Synthesis of Erythorbyl Laurate : Erythorbyl laurate, synthesized through lipase-catalyzed esterification of this compound and lauric acid, has been proposed as an emulsifier with antioxidant activity, suitable for lipid-based foods (Park et al., 2011; Lee et al., 2012).
Plasma Vitamin C Analyses : Dietary intakes of this compound can interfere with plasma vitamin C analyses due to its chemical similarity to ascorbic acid, highlighting the importance of distinguishing between these two isomers in nutritional studies (Sauberlich et al., 1991).
This compound Fermentation : Research has explored the fermentation processes for this compound production, including strain screening, cultural conditions, and yield optimization (Takahashi, 1969; Yagi et al., 1967).
Sodium Erythorbate Production : Innovations in the production process of sodium erythorbate, a derivative of this compound, involve membrane systems to simplify and improve the process (Spigno et al., 2001).
Antioxidant Activity : Studies on erythorbyl laurate, an this compound derivative, demonstrate its potential as a multifunctional food additive with strong antioxidant properties and emulsifying capabilities (Park et al., 2017).
Oxygen Scavenging in Industrial Applications : this compound's efficacy as an oxygen scavenger in various industrial settings, such as in thermally aged Mono Ethylene Glycol, suggests its potential in replacing traditional sulfite-based scavengers (Al Helal et al., 2018).
Interconversion with Ascorbic Acid : this compound can reduce dehydro-L-ascorbic acid under neutral conditions, suggesting a potential interconversion between erythorbic and ascorbic acid in biological systems (Nishikawa & Kurata, 2000).
Food Fortification : The incorporation of this compound in food products, such as chicken frankfurters, has been studied for its potential in improving the antioxidant properties and stability of the food items (Tálita et al., 2014).
Mécanisme D'action
Erythorbic acid, also known as Isoascorbic acid, is a stereoisomer of ascorbic acid (vitamin C) and is widely used as an antioxidant in processed foods .
Target of Action
This compound primarily targets the biochemical pathways involved in oxidation-reduction reactions. It acts as an antioxidant, neutralizing harmful free radicals that can cause damage to cells .
Mode of Action
This compound interacts with its targets by donating electrons, thereby neutralizing free radicals and preventing oxidative damage. This action is similar to that of ascorbic acid, its stereoisomer .
Biochemical Pathways
This compound affects the biochemical pathways involved in oxidative stress. By acting as an antioxidant, it helps maintain the redox balance within cells, preventing oxidative damage and promoting cellular health .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans. After oral administration, it is absorbed and metabolized similarly to ascorbic acid .
Result of Action
The primary result of this compound’s action is the prevention of oxidative damage. It helps maintain the red color of cured meat and prevents the formation of nitrosamines, which promote cancer . Additionally, this compound has been found to be a potent enhancer of nonheme-iron absorption .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antioxidant activity can be affected by the presence of other antioxidants, the pH of the environment, and the presence of metal ions . It is also used as a preservative in cured meats and frozen vegetables, indicating its stability under various storage conditions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Erythorbic acid interacts with various enzymes and proteins in biochemical reactions. It is synthesized by a reaction between methyl 2-keto-D-gluconate and sodium methoxide . It can also be synthesized from sucrose or by strains of Penicillium that have been selected for this feature . This compound is a potent enhancer of nonheme-iron absorption .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing nonheme-iron absorption . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. Its antioxidative mechanism functions as an oxygen scavenger that reacts with oxygen to reduce the oxygen content in food .
Propriétés
IUPAC Name |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62624-30-0, 89924-69-6, 50-81-7, 89-65-6 | |
| Record name | DL-Ascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC218455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | l-ascorbic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Erythorbic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-ascorbic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of erythorbic acid?
A1: this compound has a molecular formula of C6H8O6 and a molecular weight of 176.12 g/mol.
Q2: What is the structural difference between this compound and ascorbic acid?
A: this compound is a stereoisomer of ascorbic acid, specifically a diastereomer. This means they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around one or more chiral centers. In this case, they differ in configuration at carbon 5. []
Q3: How does this compound perform as an antioxidant in food applications?
A: this compound functions as an antioxidant in cosmetic and particularly food formulations. [] It effectively minimizes oxidative color development in model wine systems containing flavanol compounds like catechin. [] Its sodium salt, sodium erythorbate, is also used for this purpose. [] Studies show that this compound is more efficient at minimizing oxidative color development than ascorbic acid in a model wine system. []
Q4: How does storage temperature affect this compound stability in minced meat?
A: this compound degrades rapidly in minced meat stored at refrigerated temperatures (2-5°C), with over 90% loss within a week. Frozen storage (-18°C or lower) slows down degradation, but significant losses (over 50%) occur after 2.5 months, reaching over two-thirds after six months. []
Q5: Does this compound degrade into oxalic acid in meat during storage?
A: Research has not found evidence of oxalic acid formation in meat containing this compound, even after significant degradation of this compound during storage. []
Q6: How does the stability of this compound compare to ascorbic acid in the presence of food components?
A: this compound generally exhibits slightly lower stability than ascorbic acid in solutions containing various food components. This difference is observed in the presence of sodium chloride, citric acid, peptone, glycine, and under certain concentrations of copper ions. []
Q7: Can this compound be used in electroless gold plating?
A: Yes, this compound acts as a reducing agent in electroless gold plating baths based on sulfite/thiosulfate complexes. Increasing this compound concentration enhances both autocatalytic and displacement deposition rates. []
Q8: How does this compound influence the formation of nitrosodimethylamine from dimethylamine and potassium nitrite?
A: this compound exhibits a significant inhibitory effect on nitrosamine formation when added before dimethylamine in a reaction mixture containing dimethylamine, potassium nitrite, and acetic acid. []
Q9: Can this compound reverse scurvy symptoms in guinea pigs despite its low vitamin C activity?
A: Despite having significantly lower vitamin C activity than ascorbic acid, high doses of this compound (100 mg/day) can reverse scurvy symptoms in deficient guinea pigs, similarly to dehydroascorbic acid. This suggests potential in vivo reduction of dehydrothis compound to this compound and absorption, although further research is needed to confirm this mechanism. []
Q10: How does this compound compare to ascorbic acid in terms of tissue uptake and retention?
A: this compound exhibits lower tissue uptake and retention compared to ascorbic acid, even when administered in significantly higher doses. This suggests a different mechanism for tissue retention and might explain the lower vitamin C activity observed for this compound. []
Q11: How does the presence of this compound impact the determination of ascorbic acid levels in food?
A: The presence of this compound can interfere with spectrophotometric methods used to determine ascorbic acid levels in food, leading to overestimated values. This interference is due to this compound's absorbance at the wavelength used to measure ascorbic acid. Therefore, using high-performance liquid chromatography (HPLC) is recommended for accurate analysis of ascorbic acid in samples containing both ascorbic and erythorbic acids. []
Q12: Does the stereochemistry of this compound affect its antioxidant properties compared to ascorbic acid?
A: Yes, the difference in stereochemistry between this compound and ascorbic acid impacts their antioxidant properties. Studies using model wine systems show that this compound leads to less browning compared to ascorbic acid, indicating potentially different mechanisms of action in preventing oxidation. []
Q13: How effective is this compound in preventing melanosis in shrimp compared to ascorbic acid?
A: Both this compound and ascorbic acid, when combined with sodium metabisulfite, effectively inhibit melanosis in various shrimp species. They also show positive effects on maintaining quality parameters like TVB-N and TMA-N values during storage. []
Q14: Does this compound intake have any adverse effects on blood components in Cynomolgus monkeys?
A: Studies on Cynomolgus monkeys show that this compound, even at high doses (200mg/kg body weight daily), does not cause significant changes in various blood parameters, including serum cholesterol, blood cell counts, hemoglobin, hematocrit, and urinary hydroxyproline/creatinine ratios. [, ]
Q15: Is this compound a suitable alternative to ascorbic acid in all applications?
A: While this compound shares some similarities with ascorbic acid, its lower vitamin C activity and different metabolic fate make it unsuitable as a direct replacement in all applications, especially those requiring the specific biological activity of ascorbic acid. [, ]
Q16: What analytical techniques are used to distinguish between this compound and ascorbic acid?
A: High-performance liquid chromatography (HPLC) is the preferred method for separating and accurately quantifying this compound and ascorbic acid in various matrices, including food and biological samples. [, , , , ] This method allows for differentiation of the two isomers, unlike spectrophotometric methods, which can lead to overestimation of ascorbic acid levels in the presence of this compound. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


